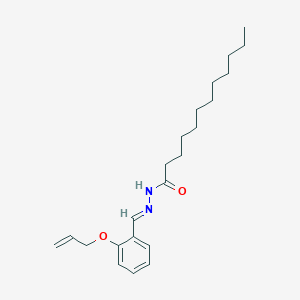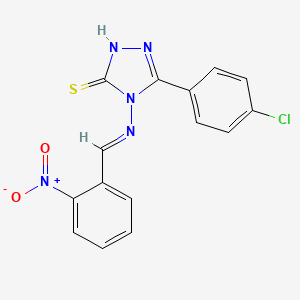
N'-(2-(Allyloxy)benzylidene)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide is a chemical compound with the molecular formula C22H34N2O2 and a molecular weight of 358.528 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)dodecanohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and dodecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)dodecanohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2-(Allyloxy)benzylidene)dodecanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-(Allyloxy)benzylidene)dodecanohydrazide: Similar structure but with the allyloxy group at the 4-position.
N’-(2-(Benzyloxy)benzylidene)dodecanohydrazide: Contains a benzyloxy group instead of an allyloxy group.
Uniqueness
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide is unique due to its specific substitution pattern and the presence of both allyloxy and hydrazide functional groups
Propiedades
Número CAS |
303087-61-8 |
|---|---|
Fórmula molecular |
C22H34N2O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C22H34N2O2/c1-3-5-6-7-8-9-10-11-12-17-22(25)24-23-19-20-15-13-14-16-21(20)26-18-4-2/h4,13-16,19H,2-3,5-12,17-18H2,1H3,(H,24,25)/b23-19+ |
Clave InChI |
RQXZMLFYUWLABD-FCDQGJHFSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15081237.png)

![3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15081243.png)
![N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B15081246.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15081266.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15081271.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081288.png)
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
![2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B15081336.png)
